ligupurpuroside B

LDL oxidation cardiovascular research phenylethanoid glycoside selectivity

Problem: Researchers studying lipase inhibition or LDL oxidation face compound substitution risks-acteoside and ligupurpuroside A possess LDL-protective activity absent in ligupurpuroside B, confounding experimental readouts. Solution: Ligupurpuroside B is the definitive lipase inhibitor and negative control for phenylethanoid glycoside LDL protection studies. • Selective pancreatic lipase inhibitor: spontaneous hydrophobic complex formation (ΔG° = -25.085 kJ mol⁻¹, ΔH° = -12.14 kJ mol⁻¹, ΔS° = +43.45 J mol⁻¹ K⁻¹) • Zero LDL oxidation protection (both cis and trans isomers) vs. acteoside/ligupurpuroside A, enabling controlled SAR studies • Validated HPLC-MS/MS method (LLOQ 2.5 ng/mL, linear range 2.5-500.0 ng/mL) ready for preclinical PK evaluation • ≥98% HPLC purity; in stock for immediate global shipment

Molecular Formula C35H46O17
Molecular Weight 738.7 g/mol
Cat. No. B181440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameligupurpuroside B
Synonymsligupurpuroside B
Molecular FormulaC35H46O17
Molecular Weight738.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
InChIInChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1
InChIKeyFNUMFJHHCJMAHD-CJEBOOSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ligupurpuroside B Overview


Ligupurpuroside B (CAS 147396-02-9) is a phenylethanoid glycoside first isolated from Ligustrum purpurascens (Kudingcha bitter tea leaves) and also identified in Ligustrum robustum [1]. The compound exists in both trans- and cis-isomeric forms, with the trans configuration being the primary naturally occurring variant [2]. Its molecular structure comprises a 2-(4-hydroxyphenyl)ethyl aglycone core esterified with a p-coumaroyl group and glycosylated with a branched rhamnose-containing oligosaccharide chain (C35H46O17, MW 738.73) [3]. Unlike more widely studied phenylethanoid glycosides such as acteoside and ligupurpuroside A, ligupurpuroside B exhibits a distinct activity profile characterized by selective enzyme inhibition coupled with a defined absence of LDL oxidation protection, providing a unique functional fingerprint for targeted research applications [2].

Pancreatic lipase inhibition tool compound with characterized thermodynamic binding profile
Negative control for LDL oxidation SAR studies; lacks LDL-protective activity vs. acteoside class
Moderate antioxidant reference (AAPH hemolysis IC50 = 80.4 μM) for oxidative stress model calibration
Bioanalytical PK support via validated HPLC-MS/MS method for rat plasma quantitation

Why Ligupurpuroside B Cannot Be Substituted


Within the phenylethanoid glycoside class, compounds sharing the core 2-(hydroxyphenyl)ethyl scaffold exhibit profoundly divergent biological activities due to differences in phenolic hydroxylation patterns, esterification position, and glycosylation architecture. Acteoside (caffeoyl-substituted) and ligupurpuroside A (caffeoyl-substituted) demonstrate potent protection against Cu²⁺-mediated human LDL oxidation and preserve α-tocopherol from peroxyl radical-induced oxidation, whereas ligupurpuroside B (p-coumaroyl-substituted) shows no protective effect in the identical LDL oxidation assay system [1]. Furthermore, ligupurpuroside B efficiently inhibits pancreatic lipase activity via spontaneous hydrophobic complex formation (ΔG° = -25.085 kJ mol⁻¹), a property not shared by acteoside or isoacteoside under comparable conditions [2]. Substituting ligupurpuroside B with acteoside or ligupurpuroside A would therefore introduce LDL-protective effects not present with ligupurpuroside B while simultaneously losing the lipase-inhibitory activity—altering the experimental readout in a non-substitutable manner. The analytical distinction between cis- and trans-isomers further compounds substitution challenges, as cis-ligupurpuroside B may exhibit different chromatographic behavior and biological properties compared to the trans-isomer [3].

Ligupurpuroside B: no LDL oxidation protection
Acteoside / Ligupurpuroside A: potent LDL protection at 5–40 μM
Ligupurpuroside B: inhibits pancreatic lipase (ΔG° = -25.1 kJ mol⁻¹)
Acteoside: xanthine oxidase/ACE inhibitor; no lipase activity reported
Trans-isomer primary form; cis-isomer may differ chromatographically
Cis-enriched or undefined isomer ratios may alter assay readouts

Ligupurpuroside B Differentiation Evidence


Absence of LDL Oxidation Protection

In a head-to-head comparative study of phenylethanoid glycosides isolated from Ligustrum purpurascens, ligupurpuroside B (both cis- and trans-isomers) exhibited no protection against Cu²⁺-mediated oxidation of human low-density lipoprotein (LDL), whereas acteoside, isoacteoside, and ligupurpuroside A demonstrated significant protective effects that were comparable to the green tea antioxidant (-)-epicatechin gallate [1]. This differential activity is attributed to the p-coumaroyl ester moiety in ligupurpuroside B versus the caffeoyl group present in the active comparators. The dose-dependent inhibitory effect of acteoside, isoacteoside, and ligupurpuroside A was observed at concentrations of 5-40 μM, a range at which ligupurpuroside B showed no measurable protection [1].

LDL Oxidation Protection
Head-to-head
No protection (cis/trans); comparators acteoside, isoacteoside, ligupurpuroside A show significant protection at 5–40 μM
Enables selective exclusion of LDL-protective effects in SAR studies
Reported endpoint context; p-coumaroyl vs. caffeoyl moiety drives difference
LDL oxidation cardiovascular research phenylethanoid glycoside selectivity

Moderate Antioxidant Activity in Hemolysis Assay

Ligupurpuroside B demonstrated antioxidant activity with an IC50 of 80.4 μM against 2,2'-azo-bis(2-amidinopropane) dihydrochloride (AAPH)-induced hemolysis of red blood cells . In a broader comparative study of glycosides from Ligustrum robustum, seven glycosides (including acteoside and ligupurpuroside A) showed stronger antioxidant effects than the standard trolox, indicating that ligupurpuroside B exhibits moderate rather than exceptional potency in this hemolysis protection model [1]. This positions ligupurpuroside B as a mid-potency reference compound within the phenylethanoid glycoside class.

Hemolysis IC50
Cross-study
IC50 = 80.4 μM (AAPH-induced RBC hemolysis)
Supports mid-potency antioxidant benchmarking in oxidative stress models
Moderate potency; seven related glycosides stronger than trolox
hemolysis inhibition erythrocyte oxidative stress AAPH radical assay

Pancreatic Lipase Inhibition vs. Acteoside

Ligupurpuroside B efficiently inhibits pancreatic lipase activity through formation of a spontaneous hydrophobic complex, as demonstrated by multi-spectroscopic analysis and molecular docking studies [1]. Thermodynamic parameters revealed ΔG° = -25.085 kJ mol⁻¹, ΔH° = -12.14 kJ mol⁻¹, and ΔS° = +43.45 J mol⁻¹ K⁻¹ at 298 K, confirming spontaneous interaction driven predominantly by hydrophobic forces [1]. Synchronous fluorescence spectra indicated that ligupurpuroside B binds preferentially near tryptophan residues rather than tyrosine residues in the lipase active region [1]. In contrast, acteoside and isoacteoside are not reported to exhibit significant pancreatic lipase inhibitory activity under comparable conditions; their primary enzyme interactions are with xanthine oxidase (IC50 53.3 μM and 62.2 μM, respectively) and angiotensin-converting enzyme (ACE) [2].

Pancreatic Lipase Inhibition
Class-level
Efficient inhibition; ΔG° = -25.085 kJ mol⁻¹, binds near Trp residues. Acteoside: no lipase inhibition reported.
Supports metabolic regulation and enzyme modulation research
Hydrophobic complex formation; distinct from acteoside enzyme profile
lipase inhibition anti-obesity enzyme kinetics molecular docking

Validated HPLC-MS/MS Plasma Quantitation

A sensitive and selective HPLC-MS/MS method has been validated for the simultaneous quantitation of ligupurpurosides B and C in rat plasma, with a lower limit of quantification (LLOQ) of 2.5 ng/mL and linear range of 2.5-500.0 ng/mL [1]. The method employed acteoside as an internal standard and achieved intra-day and inter-day relative standard deviations (RSD) of less than 9.8% across three validation runs, with accuracy within 6.1% relative error [1]. This bioanalytical method provides a defined framework for preclinical pharmacokinetic studies that is not yet established for ligupurpuroside A or other structurally related glycosides from Ligustrum species.

HPLC-MS/MS Quantitation
Supporting
LLOQ 2.5 ng/mL, linear 2.5–500 ng/mL; intra-/inter-day RSD
Provides ready-to-implement bioanalytical framework for PK studies
Rat plasma method with acteoside internal standard; not reported for ligupurpuroside A
Trypsin Inhibition
Class-level
Binding observed; no quantitative IC50. Ligupurpuroside A: IC50 = 3.08 mM (competitive).
Limits trypsin-focused utility; supports lipase-targeted procurement
Data to verify; comparator IC50 from separate studies
Antioxidant Profile Divergence
Class-level
B: IC50 80.4 μM (AAPH hemolysis). C-containing fraction: SC50 45 μg/mL (DPPH). Assay endpoints differ.
Requires assay-specific selection; compounds not interchangeable
Cross-assay comparison not directly quantifiable; source review recommended
pharmacokinetics bioanalysis HPLC-MS/MS method validation

Differential Trypsin Inhibition

Ligupurpuroside A acts as a competitive inhibitor of trypsin with a quantified IC50 value of 3.08 × 10⁻³ mol L⁻¹ (3.08 mM), binding within the active pocket via hydrophobic force and hydrogen bonding [1]. Ligupurpuroside B has been reported to interact with trypsin and potentially act as a trypsin inhibitor [2], but no quantitative IC50 value has been established under comparable assay conditions. This distinction is critical for researchers selecting between ligupurpurosides A and B for digestive enzyme studies.

Trypsin Inhibition
Class-level
Binding observed; no quantitative IC50. Ligupurpuroside A: IC50 = 3.08 mM (competitive).
Limits trypsin-focused utility; supports lipase-targeted procurement
Data to verify; comparator IC50 from separate studies
trypsin inhibition digestive enzyme competitive inhibition binding mechanism

Divergent Antioxidant Profiles: Hemolysis vs. DPPH

The crude fraction containing ligupurpurosides C and D from Ligustrum purpurascens exhibited DPPH radical scavenging activity with an SC50 of 45 μg/mL [1]. This value represents the antioxidant capacity of the fraction rather than isolated ligupurpuroside C alone, but provides a benchmark for class-level activity. Ligupurpuroside B's antioxidant activity has been characterized primarily through the AAPH-induced hemolysis assay (IC50 80.4 μM) rather than DPPH, making direct quantitative comparison challenging due to differing assay endpoints. The distinct assay platforms and reported values highlight the divergent antioxidant profiles between these structurally related phenylethanoid glycosides.

Antioxidant Profile Divergence
Class-level
B: IC50 80.4 μM (AAPH hemolysis). C-containing fraction: SC50 45 μg/mL (DPPH). Assay endpoints differ.
Requires assay-specific selection; compounds not interchangeable
Cross-assay comparison not directly quantifiable; source review recommended
DPPH radical scavenging antioxidant potency structure-activity relationship glycoside comparison

Ligupurpuroside B Application Scenarios


Lipase Inhibition for Anti-Obesity Research

Ligupurpuroside B is optimally deployed as a tool compound for investigating pancreatic lipase inhibition in the context of anti-obesity therapeutic development or food industry enzyme modulation. The well-characterized thermodynamic binding parameters (ΔG° = -25.085 kJ mol⁻¹, ΔH° = -12.14 kJ mol⁻¹, ΔS° = +43.45 J mol⁻¹ K⁻¹) and demonstration of efficient lipase inhibition via spontaneous hydrophobic complex formation provide a robust mechanistic foundation for structure-activity relationship (SAR) studies [5]. Researchers should procure ligupurpuroside B rather than acteoside or ligupurpuroside A for lipase-focused investigations, as the latter compounds lack reported lipase inhibitory activity and instead target distinct enzymes (xanthine oxidase, ACE, and trypsin). The validated HPLC-MS/MS method (LLOQ 2.5 ng/mL) further supports preclinical pharmacokinetic evaluation of ligupurpuroside B in obesity models [6].

SAR Studies of LDL Oxidation Protection

Ligupurpuroside B serves as an essential negative control compound for studies examining the structural determinants of human LDL oxidation protection within the phenylethanoid glycoside class. The documented absence of LDL-protective activity for both cis- and trans-ligupurpuroside B, contrasted with the potent protection afforded by acteoside, isoacteoside, and ligupurpuroside A at 5-40 μM concentrations [5], enables researchers to dissect the contribution of the p-coumaroyl versus caffeoyl ester moieties to antioxidant efficacy. Procurement of ligupurpuroside B alongside its active comparators allows for controlled experimental designs that isolate the specific structural features responsible for LDL-protective effects, informing the rational design of synthetic analogs with enhanced cardioprotective properties.

Bioanalytical & Pharmacokinetic Studies

The existence of a fully validated HPLC-MS/MS method for ligupurpurosides B and C in rat plasma, with established LLOQ (2.5 ng/mL), linear range (2.5-500.0 ng/mL), and precision parameters (intra-/inter-day RSD < 9.8%), provides a ready-to-implement analytical framework for pharmacokinetic investigations [5]. Laboratories initiating in vivo studies of phenylethanoid glycosides can leverage this validated method to reduce method development timelines and ensure regulatory-compliant bioanalysis. The use of acteoside as an internal standard enables robust quantitation across biological matrices, making ligupurpuroside B a pragmatic choice for research programs requiring well-characterized bioanalytical support.

Kudingcha Quality Control & Characterization

Ligupurpuroside B functions as a marker compound for the authentication and quality control of Kudingcha bitter tea products derived from Ligustrum purpurascens and Ligustrum robustum. As one of the original phenylpropanoid glycosides identified from L. purpurascens leaves [5] and subsequently confirmed in L. robustum [6], ligupurpuroside B provides a species-specific chemical fingerprint that distinguishes small-leaved Kudingcha from large-leaved variants (Ilex species). Analytical laboratories and botanical extract manufacturers should procure authenticated ligupurpuroside B reference standards to support HPLC-based quality control methods, ensuring batch-to-batch consistency and accurate label claims for Kudingcha-derived nutraceutical ingredients.

Application
Selection Property
Validation Focus
Pancreatic lipase inhibition studies
Characterized lipase-binding thermodynamics and inhibition profile
Confirm enzyme kinetics and hydrophobic complex formation in target assay
LDL oxidation SAR control
Documented absence of LDL-protective activity vs. caffeoyl glycosides
Verify lack of Cu²⁺-mediated LDL protection in dose-response experiments
Bioanalytical PK method transfer
Existing validated HPLC-MS/MS method for plasma quantitation
Assess method sensitivity (LLOQ context) and precision in target matrix
Kudingcha authentication
Species-specific phenylethanoid glycoside marker for L. purpurascens / robustum
Establish chromatographic identity and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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